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Introduction

4-Hydroxy-6-iodoquinoline-3-carboxylic acid (CAS No. 302949-02-6) is a halogenated
derivative of the quinoline scaffold, a heterocyclic motif of significant interest in medicinal
chemistry and drug development.[1] The presence of the iodine atom, the carboxylic acid, and
the hydroxyl group imparts specific physicochemical properties that can influence molecular
interactions and biological activity. As with any compound intended for advanced research,
particularly in drug development, unambiguous structural confirmation and purity assessment
are paramount. Spectroscopic analysis provides the definitive data required for this purpose.

This technical guide offers a comprehensive overview of the expected spectroscopic data for 4-
Hydroxy-6-iodoquinoline-3-carboxylic acid. It is designed for researchers, scientists, and
drug development professionals who require a deep understanding of how to acquire and
interpret the analytical data for this and similar molecules. The methodologies and data
presented herein are based on established spectroscopic principles and data from closely
related iodo-quinoline analogs.[2]

Molecular Structure and Key Features
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The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure. Key features of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid
(Molecular Formula: C10HsINO3) that are pertinent to spectroscopic analysis include:[3]

e Quinoline Core: A bicyclic aromatic system containing distinct protons and carbons.

e Aromatic Protons: Protons on the benzene and pyridine rings, which will appear in the
aromatic region of the *H NMR spectrum.

e Quaternary Carbons: Several carbons in the ring system and the carboxylic acid group that
will be visible in 13C NMR but not in proton-coupled spectra.

e Functional Groups: A hydroxyl (-OH) group, a carboxylic acid (-COOH) group, and a carbon-
iodine (C-1) bond, all of which have characteristic signatures in infrared spectroscopy and
influence the electronic environment observed in NMR and mass spectrometry.

Caption: Molecular structure of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For 4-Hydroxy-6-iodoquinoline-3-carboxylic acid, both *H and 13C
NMR are essential for full structural verification.

'H NMR Spectroscopy: Proton Environment Analysis

The *H NMR spectrum provides information on the number of distinct protons, their chemical
environment, and their proximity to other protons.

lllustrative *H NMR Data (500 MHz, DMSO-ds)
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Chemical Shift (5, o Coupling Constant .
Multiplicity Assignment

ppm) (3, Hz)

~14.0 broad singlet - COOH

~12.0 broad singlet - 4-OH

~8.90 singlet - H2

~8.50 doublet ~2.0 H5

~8.00 doublet of doublets ~9.0, 2.0 H7

| ~7.60 | doublet | ~9.0 | H8 |
Interpretation and Expertise:

o Downfield Protons: The protons of the carboxylic acid and hydroxyl groups are expected to
be significantly downfield and broad due to hydrogen bonding and exchange with residual
water in the DMSO solvent. The carboxylic acid proton in similar quinoline structures is often
observed around 14 ppm.[2]

e Aromatic Region (7.5-9.0 ppm): The protons on the quinoline core appear in this region.

o H2: The proton at the 2-position is adjacent to the nitrogen atom and is typically a singlet,

appearing highly deshielded.

o H5, H7, H8: These protons form a coupled system on the benzo- part of the quinoline ring.
The iodine at position 6 influences their chemical shifts. H5 is expected to be a doublet
due to coupling with H7. H7 will appear as a doublet of doublets, coupling to both H8
(ortho-coupling, larger J value) and H5 (meta-coupling, smaller J value). H8 will be a
doublet due to ortho-coupling with H7.

13C NMR Spectroscopy: Carbon Backbone Mapping

The 13C NMR spectrum reveals all unique carbon atoms in the molecule.

lllustrative 13C NMR Data (125 MHz, DMSO-de)
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Chemical Shift (6, ppm) Assignment
~170.0 C=0 (Carboxylic Acid)
~165.0 C4 (C-OH)
~145.0 c2
~140.0 C8a
~138.0 c7
~130.0 C5
~125.0 C4a
~120.0 C8
~110.0 C3
| ~95.0| C6 (C-I) |

Interpretation and Expertise:

e Carbonyl and C-OH: The carboxylic acid carbonyl carbon is the most downfield signal. The
C4 carbon, attached to the hydroxyl group, is also significantly deshielded.

e Aromatic Carbons: The remaining aromatic carbons appear between 110 and 145 ppm.

« Effect of lodine (C6): The most upfield aromatic carbon is predicted to be C6. The "heavy
atom effect” of iodine causes a significant upfield shift for the directly attached carbon,
making this signal highly diagnostic.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues
based on its fragmentation pattern.

lllustrative Mass Spectrometry Data (ESI-)
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m/z (Mass-to-Charge Ratio) Assignment
313.94 [M-H]~ (Molecular lon)
269.95 [M-H-CO2]~

| 142.96 | [M-H-CO2-1]~ |
Interpretation and Expertise:

e Molecular lon: The molecular weight of C10HsINOs is 314.94 g/mol . In negative ion
electrospray ionization (ESI-), the most prominent peak would be the deprotonated molecule
[M-H]~ at m/z 313.94. This confirms the molecular formula.

e Fragmentation Pattern: A characteristic fragmentation pathway for carboxylic acids is the
loss of CO2 (44 Da).[4] Therefore, a significant fragment at m/z 269.95, corresponding to the
loss of carbon dioxide from the molecular ion, is expected. Subsequent loss of the iodine
radical (127 Da) would lead to a fragment around m/z 142.96.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation, which causes bonds to vibrate at specific frequencies.

lllustrative FT-IR Data (Solid, ATR)
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic
2500-3300 Very Broad, Strong

Acid Dimer)
~3100 Broad, Medium O-H stretch (Phenolic)

C=0 stretch (Carboxylic Acid,
1680-1710 Strong, Sharp )

conjugated)
~1600, ~1550 Medium-Strong C=C stretch (Aromatic)

C-O stretch (Carboxylic
1210-1320 Strong

Acid/Phenol)

| ~900 | Broad, Medium | O-H bend (out-of-plane) |
Interpretation and Expertise:

o O-H Stretching: The most prominent feature in the IR spectrum of a carboxylic acid is the
extremely broad O-H stretching band from 2500-3300 cm~1.[5][6] This broadness is a result
of strong intermolecular hydrogen bonding (dimerization). The phenolic O-H stretch will likely
be superimposed within this region.

e C=0 Stretching: A strong, sharp peak between 1680-1710 cm~1! is characteristic of a
carbonyl group in a conjugated carboxylic acid.[7] Conjugation with the quinoline ring system
lowers the frequency compared to a non-conjugated acid.

e Fingerprint Region: Aromatic C=C stretching vibrations appear in the 1500-1600 cm~1!
region. The strong C-O stretching and broad O-H bending vibrations further confirm the
presence of the acid and hydroxyl functionalities.

Experimental Protocols & Workflows

To ensure data reproducibility and integrity, standardized protocols must be followed.

Workflow for Spectroscopic Analysis
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Sample Preparation

4-Hydr0xy-6-iodoquinolineﬁ
3-carboxylic acid (Solid) J

Dissolve ~5-10 mg Dissolve ~1 mg in 1 mL
in 0.6 mL DMSO-d6 MeOH/H20 (1:1)

Acquire 1H, 13C, COSY, HSQC Infuse into ESI-MS
on 500 MHz Spectrometer (Negative lon Mode)
Process & Integrate Spectra Identify Molecular lon
Assign Peaks Analyze Fragmentation
Consolidate Data &
Confirm Structure

Place solid on ATR crystal
Acquire FT-IR Spectrum
Identify Functional

Group Frequencies

Click to download full resolution via product page

Caption: Standard workflow for the complete spectroscopic characterization.

Protocol 1: NMR Sample Preparation and Acquisition

+ Sample Weighing: Accurately weigh 5-10 mg of the solid compound.

o Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of
deuterated dimethyl sulfoxide (DMSO-ds).

* Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.
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Instrument Setup: Place the NMR tube in the spectrometer. Load standard acquisition
parameters for *H and 3C NMR on a 500 MHz instrument.

Acquisition: Run the *H NMR experiment, followed by the 13C NMR experiment. If necessary,
run 2D experiments like COSY and HSQC to confirm proton-proton and proton-carbon
correlations.

Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation,
phase correction, and baseline correction. Reference the solvent peak (DMSO at 2.50 ppm
for 1H, 39.52 ppm for 13C).

Protocol 2: Mass Spectrometry Sample Preparation and
Acquisition

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable
solvent like methanol. Further dilute to approximately 1-10 pg/mL using a 1:1 mixture of
methanol and water.

Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap) using a
known standard. Set the ionization source to Electrospray lonization (ESI) in negative ion
mode.

Acquisition: Infuse the diluted sample into the mass spectrometer at a flow rate of 5-10
pL/min. Acquire the full scan mass spectrum over a range of m/z 50-500.

Fragmentation (MS/MS): If desired, perform a tandem MS (MS/MS) experiment by selecting
the [M-H]~ ion (m/z 313.9) for collision-induced dissociation (CID) to observe fragment ions.

Protocol 3: FT-IR Data Acquisition

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a
background spectrum.

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal,
ensuring good contact.
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o Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a
resolution of 4 cm~1.

e Processing: The resulting spectrum is automatically ratioed against the background
spectrum to produce the final absorbance or transmittance IR spectrum.

Conclusion

The combination of NMR, Mass Spectrometry, and IR Spectroscopy provides a complete and
unambiguous characterization of 4-Hydroxy-6-iodoquinoline-3-carboxylic acid. Each
technique offers complementary information that, when synthesized, validates the molecular
structure with a high degree of confidence. The illustrative data and protocols provided in this
guide serve as a robust framework for researchers undertaking the analysis of this compound,
ensuring data integrity and facilitating downstream applications in chemical and pharmaceutical
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3423438#spectroscopic-data-for-4-hydroxy-6-
iodoquinoline-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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